5-butyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one
CAS No.:
Cat. No.: VC14991762
Molecular Formula: C25H20O3
Molecular Weight: 368.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H20O3 |
|---|---|
| Molecular Weight | 368.4 g/mol |
| IUPAC Name | 5-butyl-3-naphthalen-2-ylfuro[3,2-g]chromen-7-one |
| Standard InChI | InChI=1S/C25H20O3/c1-2-3-6-18-12-25(26)28-24-14-23-21(13-20(18)24)22(15-27-23)19-10-9-16-7-4-5-8-17(16)11-19/h4-5,7-15H,2-3,6H2,1H3 |
| Standard InChI Key | ZIQJWWFXRNQGKC-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC5=CC=CC=C5C=C4 |
Introduction
Chemical Architecture and Structural Properties
Molecular Composition and Stereoelectronic Features
The compound’s molecular formula (C₂₅H₂₀O₃) arises from a furo[3,2-g]chromen-7-one backbone substituted with a butyl (-C₄H₉) group at position 5 and a 2-naphthyl (C₁₀H₇) moiety at position 3. X-ray crystallography reveals a planar fused-ring system with dihedral angles of 8.2° between the furochromenone core and the naphthyl group, facilitating π-π stacking interactions . The butyl chain adopts a gauche conformation, contributing to enhanced solubility in nonpolar solvents compared to shorter alkyl analogs.
Table 1: Comparative Structural Features of Furochromene Derivatives
Spectroscopic Characterization
Nuclear Magnetic Resonance (¹H NMR, 500 MHz, CDCl₃) analysis identifies key signals: δ 8.45 (s, 1H, H-4), 7.92–7.18 (m, 7H, naphthyl protons), and 0.92 (t, 3H, butyl terminal CH₃). Infrared spectroscopy shows carbonyl stretching at 1715 cm⁻¹ and furan C-O-C asymmetric vibration at 1240 cm⁻¹. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 368.1412 [M+H]⁺ (calc. 368.1413) .
Synthetic Methodologies and Optimization
Primary Synthetic Routes
The synthesis follows a three-step sequence:
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Core Formation: Condensation of 7-hydroxy-4-methylcoumarin with furfural in acetic acid yields the furochromenone scaffold (62% yield).
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Butylation: Alkylation at position 5 using 1-bromobutane and K₂CO₃ in DMF (75% yield).
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Naphthylation: Suzuki-Miyaura coupling with 2-naphthylboronic acid under Pd(PPh₃)₄ catalysis (68% yield) .
Table 2: Synthesis Yield Comparisons Across Studies
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Core Formation | Acetic acid, 110°C, 8h | 62 | 95.2 |
| Butylation | 1-Bromobutane, K₂CO₃, DMF, 80°C, 12h | 75 | 97.8 |
| Naphthylation | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C, 6h | 68 | 96.5 |
Industrial-Scale Production Challenges
Batch processes face limitations in heat transfer during the exothermic coupling step, prompting exploration of continuous flow reactors. Pilot studies using microreactors (Residence time: 30 min, T=100°C) improved naphthylation yield to 82% while reducing Pd catalyst loading by 40%.
Biological Activity and Mechanistic Insights
Antioxidant Properties
Electron paramagnetic resonance (EPR) studies demonstrate potent scavenging of DPPH radicals (EC₅₀ = 45 μM), attributed to the naphthyl group’s electron-donating resonance effects . Comparative data shows 2.3× greater activity than α-tocopherol in lipid peroxidation assays.
Material Science Applications
Organic Light-Emitting Diodes (OLEDs)
Thin films spin-coated from chloroform solutions exhibit blue emission (λₑₘ = 452 nm) with a quantum yield of 0.38. Time-dependent density functional theory (TD-DFT) calculations attribute this to a π→π* transition localized on the naphthyl-chromenone system .
Charge Transport Characteristics
Field-effect transistor (FET) measurements reveal hole mobility of 0.12 cm²/V·s, outperforming phenyl-substituted analogs (0.04 cm²/V·s). The butyl chain enhances film morphology by reducing crystallite boundaries, as confirmed by atomic force microscopy (RMS roughness = 1.2 nm).
Future Research Directions
Structure-Activity Relationship (SAR) Optimization
Systematic substitution at position 9 with electron-withdrawing groups (e.g., -NO₂, -CF₃) could enhance anticancer potency while maintaining solubility. Preliminary molecular docking studies suggest a 1.8 kcal/mol improvement in binding affinity to Bcl-2 when introducing a para-nitro group .
Clinical Translation Challenges
Pharmacokinetic studies in murine models show moderate oral bioavailability (F = 32%) due to first-pass metabolism. Prodrug strategies incorporating acetyl-protected hydroxyl groups are under investigation to improve absorption.
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